Welcome to the BenchChem Online Store!
molecular formula C12H17NO4 B8300124 4-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)butanoic acid

4-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)butanoic acid

Cat. No. B8300124
M. Wt: 239.27 g/mol
InChI Key: PCRIVVFUPLBPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08084621B2

Procedure details

6-amino-5-oxohexanoic acid hydrochloride (S1) 22.44 g (0.12 mol) (Lartillot, Serge. et al, Bulletin de la Societe Chimique de France, 1964, 4:783) was solved in about 6.1 L sodium dihydrogen phosphate buffer (300 g sodium dihydrogen phosphate was solved in 6 L water, then Saturated sodium hydroxide aqueous solution was added until a pH of about 6.5 was reached), and ethyl acetoacetate 16.12 g (0.12 mol) was added to the above-mentioned solution. The reaction solution was refluxed for half an hour, cooled to room temperature and Na2CO3 was added until a pH of about 8 was reached. The mixture was extracted with 100 ml CHCl3 and Aqueous phase was acidified with 6 mol/L HCl to pH 1. The brown solid was collected by filtration, washed with water and dried in vacuum condition to give 20.29 g (71%) 4-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)butanoic acid (S2).
Quantity
22.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.12 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.1 L
Type
solvent
Reaction Step Five
Name
Quantity
6 L
Type
solvent
Reaction Step Six
Quantity
300 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4](=O)[CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].[OH-].[Na+].[C:14]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:15][C:16]([CH3:18])=O.C([O-])([O-])=O.[Na+].[Na+]>P([O-])(O)(O)=O.[Na+].O>[CH2:21]([O:20][C:14]([C:15]1[C:4]([CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:3][NH:2][C:16]=1[CH3:18])=[O:19])[CH3:22] |f:0.1,2.3,5.6.7,8.9|

Inputs

Step One
Name
Quantity
22.44 g
Type
reactant
Smiles
Cl.NCC(CCCC(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
16.12 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
6.1 L
Type
solvent
Smiles
P(=O)(O)(O)[O-].[Na+]
Step Six
Name
Quantity
6 L
Type
solvent
Smiles
O
Step Seven
Name
Quantity
300 g
Type
solvent
Smiles
P(=O)(O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the above-mentioned solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was refluxed for half an hour
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 100 ml CHCl3 and Aqueous phase
FILTRATION
Type
FILTRATION
Details
The brown solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuum condition

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=CNC1C)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 20.29 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.